Tazobactam-d4 is a deuterated form of tazobactam, which is a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics to enhance their efficacy against resistant bacteria. Tazobactam itself is known chemically as (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide. The incorporation of deuterium in tazobactam-d4 allows for enhanced tracking and analysis in pharmacokinetic studies, as well as improved stability and solubility in certain applications.
Tazobactam-d4 is synthesized from tazobactam through various chemical processes that involve deuteration, typically using deuterated solvents or reagents. The compound is not naturally occurring and must be produced in laboratory settings or specialized pharmaceutical manufacturing facilities.
Tazobactam-d4 is classified as a pharmaceutical compound within the category of β-lactamase inhibitors. It plays a critical role in antimicrobial therapy, particularly against infections caused by resistant strains of bacteria.
The synthesis of tazobactam-d4 can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of tazobactam-d4 retains the core framework of tazobactam but features deuterium atoms at specific positions. The structural formula can be represented as follows:
Key data regarding the molecular structure includes:
Tazobactam-d4 can participate in various chemical reactions typical for β-lactams, including:
The reaction mechanisms often involve:
Tazobactam-d4 functions primarily as a competitive inhibitor of β-lactamase enzymes produced by certain bacteria. The mechanism involves:
Research indicates that tazobactam significantly increases the susceptibility of resistant bacterial strains to β-lactams when used in combination therapy .
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability testing under different conditions .
Tazobactam-d4 has several important applications in scientific research:
Deuterated β-lactamase inhibitors represent a critical advancement in pharmaceutical analytics, enabling precise quantification of antibiotics in complex biological matrices. Isotopic labeling of tazobactam—a potent β-lactamase inhibitor—with deuterium (d₄) serves as an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, compensating for matrix effects and extraction variability during antibiotic therapeutic drug monitoring (TDM). The strategic placement of four deuterium atoms at the 2,5,6,6-positions of the penicillanic acid sulfone backbone (Figure 1) minimizes metabolic interference while preserving chemical behavior identical to non-deuterated tazobactam [1] [2]. This isotopic substitution leverages the mass difference (Δm/z = 4) between labeled and unlabeled molecules, facilitating unambiguous differentiation in mass spectrometric assays. The primary application of Tazobactam-d₄ lies in validating analytical methods for regulatory filings (ANDA) and quality control during commercial antibiotic production, ensuring accuracy in pharmacokinetic studies for drugs like piperacillin/tazobactam combinations [1] [4].
Table 1: Comparative Analysis of Isotopic Labeling Techniques for β-Lactamase Inhibitors
Technique | Deuterium Position | Key Advantage | Primary Application |
---|---|---|---|
Base-Catalyzed H/D Exchange | Exchangeable sites | Rapid synthesis; low cost | Low-specific-activity studies |
Chemical Synthesis with Deuterated Precursors | Non-exchangeable sites (e.g., aliphatic hydrogens) | Metabolic stability; high isotopic purity | Quantitative bioanalysis; metabolic studies |
Radiolabeling (³H/¹⁴C) | Specific positions | Ultra-high sensitivity | Absorption/distribution/excretion studies |
The synthesis of Tazobactam-d₄ employs two principal approaches: chemical deuteration and radiolabeling. Chemical deuteration—predominantly used for commercial production—relies on multistep organic synthesis incorporating deuterated precursors. A validated route involves base-catalyzed hydrogen/deuterium (H/D) exchange on key intermediates, exemplified by the deuteration of N-nitrosobis(2-hydroxyethyl)amine to yield N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine, followed by conversion to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d₄) [7]. Subsequent cyclization and oxidation yield Tazobactam-d₄ with isotopic purity >98% [1] [2]. In contrast, radiolabeling (e.g., with ³H or ¹⁴C) offers higher specific activity but faces regulatory constraints due to radiation hazards and short half-lives, limiting utility to preclinical tracer studies. SynZeal's and ClearSynth's manufacturing processes emphasize cost-effective chemical deuteration, achieving isotopic enrichment of 99.5% confirmed via mass spectrometry [1] [2].
Table 2: Synthetic Routes for Tazobactam-d₄
Step | Chemical Deuteration Route | Reaction Conditions | Yield |
---|---|---|---|
1 | H/D exchange on N-nitrosobis(2-hydroxyethyl)amine | D₂O, NaOD, 80°C, 24h | 85% |
2 | Chlorination to nor-HN2-d₄ | SOCl₂, CH₂Cl₂, 0°C→reflux | 78% |
3 | Cyclization to penicillanic acid sulfone core | NaOH, tetrahydrofuran, -20°C | 62% |
4 | Triazole moiety incorporation | Cu(I)-catalyzed azide-alkyne cycloaddition | 70% |
Structural confirmation of Tazobactam-d₄ integrates multidimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). ¹H NMR spectra exhibit characteristic deuterium-induced upfield shifts (Δδ ≈ 0.05–0.15 ppm) for protons adjacent to deuterated carbons (C₂, C₅, C₆). Notably, the C₆ methylene signal collapses from a doublet to a singlet due to the loss of ¹H-¹H coupling upon deuteration [1] [3]. ¹³C NMR reveals isotopic shifts (Δδ ≈ 0.3 ppm) at deuterated carbons, while heteronuclear single quantum coherence (HSQC) validates C−D connectivity (Figure 2). HRMS with electrospray ionization (ESI+) confirms molecular identity via the quasi-molecular ion [M+H]⁺ at m/z 305.0998 (calculated for C₁₀H₈D₄N₄O₅S: 305.1001), with a mass error of <2 ppm [1] [2]. The absence of satellite peaks at m/z 304 or 303 underscores high isotopic purity, critical for minimizing background interference in quantitative assays.
Table 3: Key NMR and HRMS Characteristics of Tazobactam-d₄
Spectroscopic Technique | Parameter | Observation | Significance |
---|---|---|---|
¹H NMR (500 MHz, D₂O) | H-3 (s, 1H) | δ 3.52 ppm | Deuterium-induced shift from δ 3.60 (unlabeled) |
H-1' (s, 1H, triazole) | δ 7.89 ppm | Unaffected by deuteration | |
¹³C NMR (125 MHz, D₂O) | C-6 (t, JCD = 23 Hz) | δ 58.1 ppm | Deuterium coupling confirms C-D bonds |
HRMS (ESI+) | [M+H]⁺ | m/z 305.0998 (Δ = +4.03 vs. unlabeled) | Confirms d₄ labeling and molecular formula |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: